- Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis, Tetrahedron, 2012, 68(9), 2155-2160

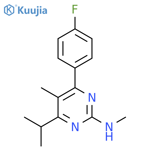

Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)

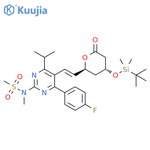

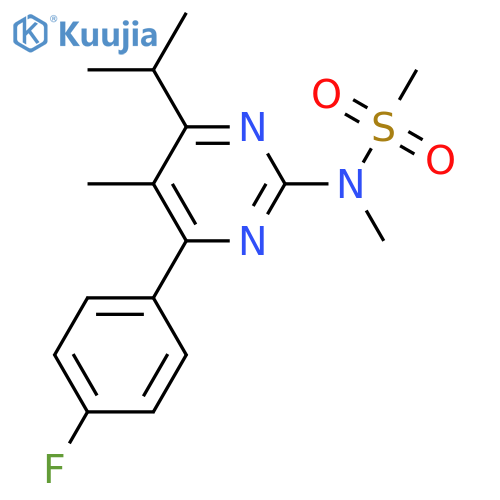

953776-62-0 structure

商品名:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

CAS番号:953776-62-0

MF:C16H20FN3O2S

メガワット:337.412305831909

CID:1059365

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

- 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin

- N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

- N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)

- N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide

- N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

-

- インチ: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3

- InChIKey: VZTXNOOWMMDDLR-UHFFFAOYSA-N

- ほほえんだ: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O

計算された属性

- せいみつぶんしりょう: 337.12600

じっけんとくせい

- PSA: 71.54000

- LogP: 4.19110

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F595230-10mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 10mg |

$207.00 | 2023-05-18 | ||

| TRC | F595230-100mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 100mg |

$1642.00 | 2023-05-18 |

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ; 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

リファレンス

- Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin, Journal of Organic Chemistry, 2010, 75(19), 6681-6684

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C; 0 °C → rt; 2 h, rt

1.2 0 °C; 0 °C → rt; 2 h, rt

リファレンス

- Method for preparing rosuvastatin precursor, China, , ,

合成方法 4

はんのうじょうけん

リファレンス

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, United States, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof, United States, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: Dichloromethane ; rt → -5 °C

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

リファレンス

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

リファレンス

- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

リファレンス

- Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate, China, , ,

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials

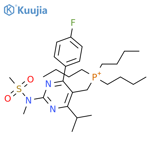

- Rosuvastatin Triphenylphosphonium Bromide

- 4-(4-fluorophenyl)-6-isopropyl-N,5-dimethylpyrimidin-2-amine

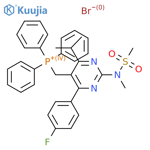

- Tributyl[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonium

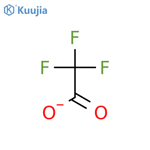

- Acetic acid,2,2,2-trifluoro-, ion(1-)

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide) 関連製品

- 147118-37-4(N-4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl-N-methyl-methanesulfonamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬